molecular formula C16H28O2Si B11843405 (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

Cat. No.: B11843405
M. Wt: 280.48 g/mol
InChI Key: PNPHQYBEZGQPHH-HNNXBMFYSA-N
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Description

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in protecting hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol typically involves the protection of the hydroxyl group of (S)-4-phenylbutan-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with optimized parameters to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products

    Oxidation: (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-one.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is used in various scientific research applications:

    Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of fine chemicals and advanced materials where precise control over functional group transformations is necessary.

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-2-ol: Similar structure but with the hydroxyl group at a different position.

    (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

The uniqueness of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol lies in its specific configuration and the presence of the TBDMS protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

(4S)-4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol

InChI

InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3/t15-/m0/s1

InChI Key

PNPHQYBEZGQPHH-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CCCO)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1

Origin of Product

United States

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